COC(=O)c1ccc2[nH]ccc2n1
.
2,3-Dichloro-5-fluorophenol is an organic compound with the molecular formula . It is classified as a halogenated phenol, characterized by the presence of chlorine and fluorine atoms attached to a benzene ring alongside a hydroxyl group. This compound is notable for its unique structural attributes and potential applications in various fields, including chemistry, biology, and medicine.
2,3-Dichloro-5-fluorophenol can be synthesized through various chemical processes, primarily involving the halogenation of phenolic compounds. It has been studied extensively in scientific literature for its reactivity and biological properties.
This compound falls under the category of halogenated phenols, which are organic compounds containing one or more halogen atoms (in this case, chlorine and fluorine) bonded to a phenolic structure. Its classification is significant due to the implications these halogens have on the compound's reactivity and potential applications.
The synthesis of 2,3-Dichloro-5-fluorophenol typically involves the halogenation of phenol derivatives. A common method includes:
Industrial production may involve multi-step processes that require precise control over reaction parameters to optimize output quality and quantity .
The molecular structure of 2,3-Dichloro-5-fluorophenol features a benzene ring substituted with two chlorine atoms at the 2 and 3 positions and a fluorine atom at the 5 position, along with a hydroxyl group (-OH).
The arrangement of substituents significantly influences the compound's reactivity and physical properties.
2,3-Dichloro-5-fluorophenol undergoes several types of chemical reactions:
These reactions lead to various products depending on the specific reagents and conditions used .
The mechanism of action for 2,3-Dichloro-5-fluorophenol involves its interaction with biological targets such as enzymes or receptors. The presence of halogen atoms can enhance its reactivity and binding affinity due to steric effects and electronic properties imparted by the substituents.
The hydroxyl group participates in hydrogen bonding, influencing the compound's biological activity. This mechanism is critical for understanding its potential therapeutic applications .
Relevant analyses such as spectroscopic methods (FTIR, NMR) can provide further insights into its physical properties .
2,3-Dichloro-5-fluorophenol has several applications across different scientific fields:
The synthesis of methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate derivatives relies on meticulously sequenced organic transformations. The foundational Duff formylation remains pivotal: treatment of 1H-pyrrolo[3,2-b]pyridine with hexamethylenetetramine (HMTA) in 33% acetic acid installs a formyl group at C-3, yielding 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (75% yield). Subsequent oxidation or reductive amination converts this aldehyde to carboxylic acids or amines for esterification. Methyl ester installation typically employs Fischer esterification with methanol under acid catalysis or Steglich esterification using DCC/DMAP on pre-formed carboxylic acids. For C-5 methyl derivatives (e.g., ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate), cyclization of 2-aminopyridines with ethyl acetoacetate precedes transesterification. Regioselective halogenation (NBS, 0°C) at C-3 or C-5 enables downstream cross-coupling, as demonstrated in brominated analogs like ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate [4] [5] [6].
Table 1: Key Synthetic Routes for Pyrrolopyridine Ester Derivatives
Target Compound | Key Steps | Yield | Reference |
---|---|---|---|
Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | Duff formylation → Esterification | 68-75% | [4][6] |
Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | Cyclization (2-amino-5-methylpyridine + ethyl acetoacetate) | 52% | [6] |
Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | NBS bromination of ethyl ester precursor | 85% | [5] |
Microwave irradiation dramatically accelerates cyclization steps in pyrrolopyridine synthesis, enhancing efficiency and regioselectivity. The Gould-Jacobs reaction exemplifies this: anthranilic acid derivatives with dimethylformamide dimethyl acetal (DMFDMA) undergo microwave-induced cyclodehydration (150°C, 20 min) to form 4-quinolone cores adaptable to pyrrolopyridines. For C-2 ester derivatives, one-pot cyclizations using ethyl cyanoacetate or diethyl malonate with aminoheterocycles under microwave conditions (180°C, 15–30 min) achieve 85–92% yields versus ≤60% with conventional heating. This technique suppresses decarboxylation side reactions during ester-functionalized heterocycle formation. Recent protocols enable direct C–H activation/annulation under microwave irradiation, utilizing Pd-catalyzed couplings between alkynes and aminopyridines to construct the pyrrolopyridine core in <60 minutes [4] [6].
Table 2: Microwave Parameters for Key Cyclization Reactions
Reaction Type | Conditions | Time | Yield | Advantages |
---|---|---|---|---|
Gould-Jacobs Cyclization | DMFDMA, 150°C, MW | 20 min | 88% | Reduced decarboxylation |
Malonate-Based Annulation | Diethyl malonate, 180°C, MW, K₂CO₃ | 30 min | 92% | Higher regioselectivity |
Pd-Catalyzed Annulation | Pd(OAc)₂, PCy₃, 160°C, MW | 45 min | 78% | Direct C–H functionalization |
Fragment-based design leverages methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate as a versatile bioisostere for indole and azaindole scaffolds. Systematic core hopping replaces the C-3 carbon of 7-azaindole with nitrogen, enhancing hydrogen-bonding capacity with kinase hinge regions. This modification yielded FGFR inhibitors with IC₅₀ = 7–25 nM, where the C-2 ester acts as a hydrogen-bond acceptor. In fragment growing strategies, the ester moiety serves as an anchor for installing oxime or triazole pharmacophores. For example, condensation of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde with hydroxylamine produced antiproliferative oxime derivatives (IC₅₀ < 1 μM against A549 cells), while CuAAC "click chemistry" appended triazole groups to N-1-propargylated intermediates, yielding dual TrkA/HIF-1α inhibitors. Computational analyses (LogP = 1.46, TPSA = 54.98 Ų) confirm optimal drug-likeness for fragment libraries targeting intracellular kinases [3] [4] [6].
N-1 protection is essential for C-3/C-5 functionalization to prevent competing side reactions. The SEM-Cl [2-(trimethylsilyl)ethoxymethyl chloride] group offers superior regiocontrol: protection occurs under mild conditions (SEM-Cl, DIPEA, DCM, 25°C, 2h, 95% yield). This bulky group directs electrophiles (e.g., NBS) exclusively to C-3 and enables Suzuki couplings at C-5. Crucially, SEM deprotection uses TBAF in THF (25°C, 12h) without ester hydrolysis, preserving methyl carboxylate integrity. Alternatives like Boc protection suffer from acid sensitivity, risking ester cleavage during deprotection. Post-coupling, SEM removal regenerates the N–H moiety critical for target engagement (e.g., in PARP-1 inhibitors), as demonstrated in the synthesis of 6-substituted pyrrolo[3,2-b]pyridine-2-carboxylates with 92–97% purity [4] [5].
C-3 halogenated derivatives serve as precursors for boronic ester intermediates enabling diverse arylation. Bromination of methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate with NBS in DMF at 0°C achieves >95% C-3 selectivity. Subsequent Miyaura borylation uses bis(pinacolato)diboron (B₂pin₂) with Pd(dppf)Cl₂ catalyst (KOAc, dioxane, 80°C, 6h) to furnish boronate esters (84–88% yield). These undergo Suzuki–Miyaura couplings with aryl halides under microwave acceleration (120°C, 20 min), installing biaryl groups critical for kinase inhibition. For electron-deficient aryl partners (e.g., 4-cyanophenylboronic acid), Pd/XPhos catalysts suppress protodeboronation. The ester group remains intact under these conditions, enabling tandem functionalization for combinatorial libraries. This approach yielded nanomolar-potent FGFR inhibitors with improved metabolic stability (t₁/₂ > 120 min in microsomes) [3] [5] [6].
Table 3: Boron-Based Coupling Reactions at C-3
Boronate Reagent | Coupling Partner | Catalyst System | Yield | Application Target |
---|---|---|---|---|
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 4-Bromobenzonitrile | Pd(dppf)Cl₂, K₂CO₃, MW | 89% | FGFR1 Inhibitors |
Methyl 3-(pinacolboronate)-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 2-Chloro-6-methylpyridine | Pd(PPh₃)₄, AsPh₃, K₃PO₄ | 76% | TrkA Antagonists |
Ethyl 3-boronic acid-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 3-Iodoanisole | Pd(OAc)₂/SPhos, K₂CO₃ | 82% | PARP-1 Inhibitors |
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4